molecular formula C17H24O B191228 Falcarinol CAS No. 21852-80-2

Falcarinol

Cat. No. B191228
CAS RN: 21852-80-2
M. Wt: 244.37 g/mol
InChI Key: UGJAEDFOKNAMQD-UHFFFAOYSA-N
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Description

Falcarinol is a natural pesticide and fatty alcohol found in carrots, red ginseng, and ivy . In carrots, it occurs in a concentration of approximately 2 mg/kg . As a toxin, it protects roots from fungal diseases .


Synthesis Analysis

Falcarinol and other polyacetylenic oxylipins in carrots are analyzed by Reversed-Phase HPLC and Charged Aerosol Detection . These compounds have been shown to be highly toxic toward bacteria and fungi and to exhibit a diverse range of biological activities in mammals .


Molecular Structure Analysis

Falcarinol is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .


Physical And Chemical Properties Analysis

Falcarinol is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .

Scientific Research Applications

  • Prevention of Inflammation and Colorectal Neoplastic Transformation : Falcarinol (FaOH) and falcarindiol (FaDOH) exhibit anti-inflammatory properties and can prevent colorectal cancer precursor lesions. They downregulate NF-κβ and its inflammatory markers, including TNFα, IL-6, and COX-2, in a dose-dependent manner in azoxymethane-induced rats (Kobaek-Larsen et al., 2019).

  • Targeting ALDH2 in Cancer Cells : Falcarinol targets ALDH2, a molecular target in cancer cells, by covalent binding to the active site, thereby impairing crucial cellular viability pathways (Heydenreuter, Kunold, & Sieber, 2015).

  • Effects on Cell Proliferation and Apoptosis : Falcarinol has a biphasic effect on Caco-2 cell proliferation. Low doses decrease apoptosis indicator expression and basal DNA strand breakage, while high concentrations increase apoptosis and DNA damage (Young et al., 2007).

  • Influence on Seed Germination : Isolated from parsley root, falcarinol, along with falcarindiol, impacts seed germination, highlighting its potential role in plant physiology (Nitz, Spraul, & Drawert, 1990).

  • Response to Plant Infection : In tomato plants infected with Verticillium albo-atrum, falcarinol and falcarindiol are produced, suggesting a role in plant defense mechanisms (Elgersma et al., 1984).

  • Impact on Gut Microbiota Composition : In a rat model of colorectal cancer, dietary falcarinol and falcarindiol significantly altered gut microbiota composition, pointing to their role in gut health (Kobaek-Larsen et al., 2018).

  • Effects of Processing and Storage on Carrots : The levels of falcarinol in carrots are influenced by processing and storage conditions, with implications for their health-promoting properties (Hansen, Purup, & Christensen, 2003).

  • Prevention of Neoplastic Lesions in Rats : Dietary supplements of falcarinol and falcarindiol significantly reduced neoplastic lesions and polyp growth rates, suggesting a preventive effect on colorectal cancer development (Kobaek-Larsen et al., 2017).

  • Role in Skin Allergy and Immunopharmacology : Falcarinol acts as a covalent cannabinoid CB1 receptor antagonist and can induce pro-allergic effects in the skin, relevant in dermatology and allergy research (Leonti et al., 2010).

  • Potent Inducer of Heme Oxygenase-1 : Compared to sulforaphane, falcarinol more effectively attenuates intestinal inflammation and is a potent inducer of Heme Oxygenase-1, an enzyme with antioxidant properties (Stefanson & Bakovic, 2018).

Safety And Hazards

Falcarinol is an irritant that can cause allergic reactions and contact dermatitis . It was shown that falcarinol acts as a covalent cannabinoid receptor type 1 inverse agonist and blocks the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin .

Future Directions

Polyacetylene phytochemicals like Falcarinol are emerging as potentially responsible for the chemoprotective effects of consuming apiaceous vegetables . There is some evidence suggesting that polyacetylenes impact carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, etc .

properties

IUPAC Name

(3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJAEDFOKNAMQD-QXPKXGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC#CC#CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CC#CC#C[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Record name falcarinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Falcarinol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415266
Record name Panaxynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells.
Record name FALCARINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Falcarinol

CAS RN

21852-80-2
Record name (-)-Falcarinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21852-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falcarinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021852802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panaxynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANAXYNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1DJD416I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FALCARINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
S Purup, E Larsen, LP Christensen - Journal of agricultural and …, 2009 - ACS Publications
… falcarinol-type (falcarinol, falcarindiol, and panaxydol) as well as different combinations of falcarinol … 3 is important for the bioactivity of falcarinol-type polyacetylenes was investigated by …
Number of citations: 151 pubs.acs.org
SL Hansen, S Purup… - … of the Science of Food and …, 2003 - Wiley Online Library
… Long‐term storage of raw carrot cubes (1 cm 3 ) reduced the falcarinol content by almost 35… reduce the falcarinol content further. A reduction of almost 70% in the falcarinol content was …
Number of citations: 204 onlinelibrary.wiley.com
MW Bernart, JH Cardellina, MS Balaschak… - Journal of Natural …, 1996 - ACS Publications
… Falcarinol reportedly showed selective in vitro cytotoxicity against L-1210 16 and MK-1, B-… falcarinol have been undertaken. We present here chemical and biological data for falcarinol (…
Number of citations: 189 pubs.acs.org
J Haraldsdóttir, L Jespersen… - DIAS …, 2002 - portal.findresearcher.sdu.dk
… Study on bioavailability of falcarinol from carrot juice The aim of the present study was to investigate whether falcarinol in carrots is absorbed by man, and to describe the time course …
Number of citations: 19 portal.findresearcher.sdu.dk
NP McLaughlin, E Butler, P Evans, NP Brunton… - Tetrahedron, 2010 - Elsevier
… Optically active falcarinol 1 was first synthesised 11 from the chiral pool in 1999 by Cai and … We envisaged that racemic falcarinol might be synthesised in one-pot following the …
Number of citations: 30 www.sciencedirect.com
LP Christensen - Recent patents on food, nutrition & …, 2011 - ingentaconnect.com
… In addition, the cytotoxicity of falcarinol type polyacetylenes towards … The bioactivity of falcarinol type polyacetylenes occurring in … Moreover, recent patents on bioactivity of falcarinol type …
Number of citations: 100 www.ingentaconnect.com
M Kobæk-Larsen, LP Christensen… - Journal of Agricultural …, 2005 - ACS Publications
… content of 35 μg falcarinol/g, 10% maize starch to which was added 35 μg falcarinol/g purified … This indicates that the dietary treatments with carrot and falcarinol delayed or retarded the …
Number of citations: 181 pubs.acs.org
JF Young, SJ Duthie, L Milne… - Journal of agricultural …, 2007 - ACS Publications
… falcarinol (0.5−100 μM) and the effects on proliferation, DNA damage, and apoptosis investigated. Low-dose falcarinol … unaffected by <10 μM falcarinol. At concentrations above 20 μΜ …
Number of citations: 78 pubs.acs.org
M Leonti, L Casu, S Raduner, F Cottiglia… - Biochemical …, 2010 - Elsevier
… isolated falcarinol from the endemic Sardinian plant Seseli praecox. We show that falcarinol … Given the inherent instability of purified falcarinol we repeatedly isolated this compound for …
Number of citations: 115 www.sciencedirect.com
EM Pferschy-Wenzig, V Getzinger, O Kunert… - Food Chemistry, 2009 - Elsevier
A new analytical method for the determination of falcarinol [(Z)-… Falcarinol was determined by extracting the main ion … Quantitation was performed using a falcarinol calibration curve (…
Number of citations: 56 www.sciencedirect.com

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